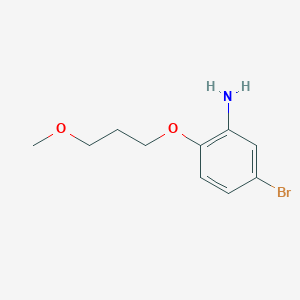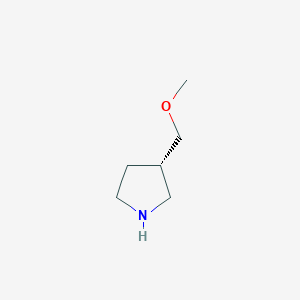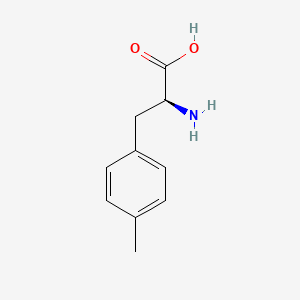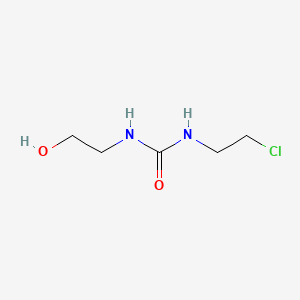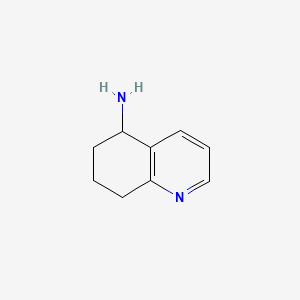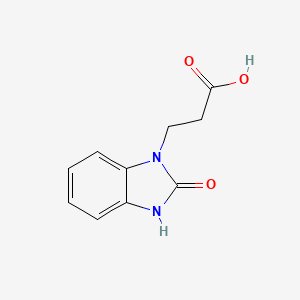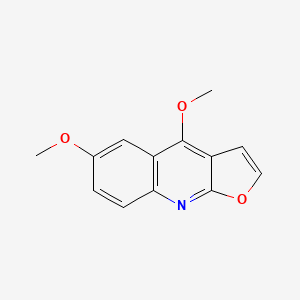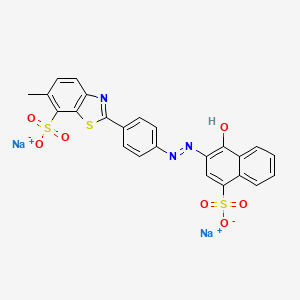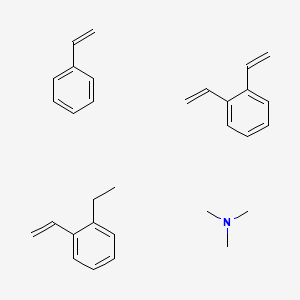
1,2-diethenylbenzene; N,N-dimethylmethanamine; 1-ethenyl-2-ethyl-benzene; styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-diethenylbenzene; N,N-dimethylmethanamine; 1-ethenyl-2-ethyl-benzene; styrene is a useful research compound. Its molecular formula is C31H39N and its molecular weight is 425.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
1,2-Diethenylbenzene (Patiromer)
- Target of action : Patiromer primarily targets potassium ions in the gastrointestinal tract .
- Mode of action : Patiromer is a non-absorbed, cation exchange polymer that contains a calcium-sorbitol counterion. It increases fecal potassium excretion by binding to potassium in the lumen of the gastrointestinal tract, reducing the concentration of free potassium in the gastrointestinal lumen and, ultimately, in the serum .
- Biochemical pathways : The primary pathway affected is the regulation of potassium levels in the body. By binding to potassium in the gastrointestinal tract, patiromer helps to reduce hyperkalemia (high blood potassium levels) .
- Pharmacokinetics : Patiromer is not systemically absorbed .
- Result of action : The action of patiromer leads to a decrease in serum potassium levels, helping to manage hyperkalemia .
- Action environment : The efficacy and stability of patiromer are influenced by the pH and electrolyte content of the gastrointestinal tract .
N,N-Dimethylmethanamine (Trimethylamine)
- Target of action : Trimethylamine primarily targets the liver where it is metabolized .
- Mode of action : Trimethylamine is metabolized in the liver to form trimethylamine N-oxide, a less toxic compound .
- Biochemical pathways : The primary pathway affected is the metabolism of trimethylamine in the liver .
- Pharmacokinetics : Trimethylamine is readily absorbed and extensively metabolized by the body enzymes into other chemicals that are excreted through urine .
- Result of action : The metabolic action of trimethylamine is required for its toxicity .
- Action environment : The action of trimethylamine is influenced by the enzymatic activity in the liver .
Styrene
- Target of action : Styrene primarily targets the liver where it is metabolized .
- Mode of action : Styrene is converted, in laboratory animals and humans, to styrene–7,8–oxide, which is reasonably anticipated to be a human carcinogen .
- Biochemical pathways : The primary pathway affected is the metabolism of styrene in the liver .
- Pharmacokinetics : The main method of styrene exposure is inhalation. A small amount of styrene is ingested or absorbed through dermal contact. Styrene is extensively metabolized by the body enzymes into other chemicals that are excreted through urine .
- Result of action : Metabolic action is required for carcinogenicity and toxicity of styrene .
- Action environment : The action of styrene is influenced by the enzymatic activity in the liver .
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;N,N-dimethylmethanamine;1-ethenyl-2-ethylbenzene;styrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.C10H10.C8H8.C3H9N/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-4(2)3/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADXLRSCRPYPJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C=C.CN(C)C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] |
Source


|
| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13944 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
69011-19-4 |
Source


|
| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzen dienyl- polymer s ethenylbenzenem a ethenylethylbenzenem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
